molecular formula C28H24ClN3O3 B7789277 Homologous recombination-IN-1

Homologous recombination-IN-1

Cat. No.: B7789277
M. Wt: 486.0 g/mol
InChI Key: LAVOKBSCOSIGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10760 is a chemical compound known for its role as an inhibitor of the protein-protein interaction between RAD51 recombinase and BRCA2. This interaction is crucial in the process of homologous recombination, a type of genetic recombination used by cells to repair harmful breaks that occur on both strands of DNA. CAY10760 has shown potential in decreasing homologous recombination by 54% in wild-type BRCA2-expressing BxPC-3 pancreatic cancer cells when used at a concentration of 20 micromolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and diketones.

    Functionalization: Introduction of various functional groups such as chloro, methoxy, and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for CAY10760 are not explicitly documented. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and regulatory standards. The production process would involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety.

Chemical Reactions Analysis

Types of Reactions

CAY10760 undergoes several types of chemical reactions, including:

    Substitution Reactions: Introduction of functional groups such as chloro and methoxy groups.

    Cyclization Reactions: Formation of the quinolinone core structure.

Common Reagents and Conditions

Common reagents used in the synthesis of CAY10760 include aniline derivatives, diketones, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products Formed

The major product formed from these reactions is CAY10760 itself, characterized by its quinolinone core structure with chloro, methoxy, and phenyl functional groups.

Scientific Research Applications

CAY10760 has several scientific research applications, particularly in the fields of:

    Cancer Research: It is used to study the inhibition of homologous recombination in cancer cells, particularly pancreatic cancer cells. .

    Genetic Research: By inhibiting the RAD51-BRCA2 interaction, CAY10760 helps in understanding the mechanisms of DNA repair and the role of homologous recombination in maintaining genomic stability.

    Drug Development: CAY10760 is used in the development of new therapeutic agents that target DNA repair pathways, potentially leading to novel cancer treatments.

Mechanism of Action

CAY10760 exerts its effects by inhibiting the protein-protein interaction between RAD51 recombinase and BRCA2. This inhibition disrupts the homologous recombination repair pathway, leading to decreased DNA repair and increased sensitivity of cancer cells to DNA-damaging agents. The molecular targets involved include the RAD51 recombinase and BRCA2 proteins, which play critical roles in the repair of double-strand DNA breaks .

Comparison with Similar Compounds

Similar Compounds

    Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in combination with CAY10760 to enhance its effects on cancer cells.

    Rucaparib: Another PARP inhibitor with similar applications in cancer therapy.

    Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.

Uniqueness of CAY10760

CAY10760 is unique in its specific inhibition of the RAD51-BRCA2 interaction, which directly impacts the homologous recombination repair pathway. This specificity makes it a valuable tool in cancer research and therapy, particularly in combination with PARP inhibitors like olaparib, where it has shown synergistic effects .

Properties

IUPAC Name

6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVOKBSCOSIGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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